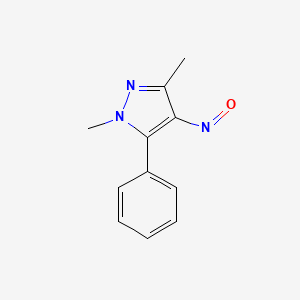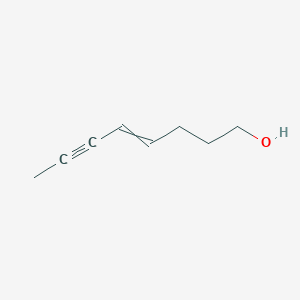
Oct-4-EN-6-YN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oct-4-EN-6-YN-1-OL is an organic compound characterized by the presence of both an alkene and an alkyne functional group along with a hydroxyl group. This compound is part of the enynol family, which is known for its unique reactivity due to the presence of multiple unsaturated bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oct-4-EN-6-YN-1-OL typically involves multi-step organic reactions. One common method is the partial hydrogenation of an appropriate precursor, such as an octadiyne, using a Lindlar catalyst to selectively reduce one of the triple bonds to a double bond while leaving the other triple bond intact . Another method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, to form the carbon-carbon triple bond followed by selective reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that ensure high yield and purity. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Oct-4-EN-6-YN-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be selectively reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Wissenschaftliche Forschungsanwendungen
Oct-4-EN-6-YN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Oct-4-EN-6-YN-1-OL involves its interaction with various molecular targets. The presence of multiple unsaturated bonds allows it to participate in a range of chemical reactions, including cycloaddition and radical reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oct-1-EN-3-OL: Another enynol with similar reactivity but different positional isomerism.
Pent-1-EN-3-OL: A shorter chain enynol with similar functional groups.
Eigenschaften
CAS-Nummer |
113982-49-3 |
|---|---|
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
oct-4-en-6-yn-1-ol |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h4-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
MNXUJKOKYJNQPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC=CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


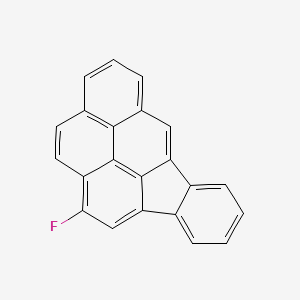



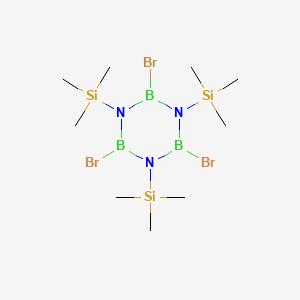
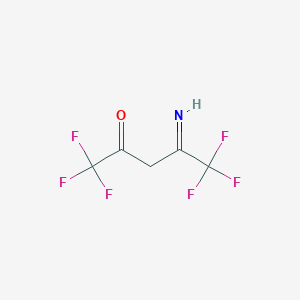
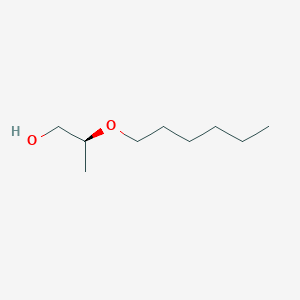
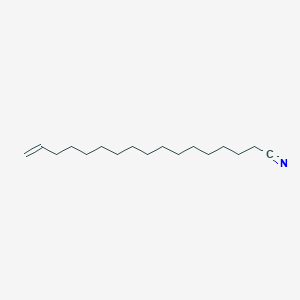
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)
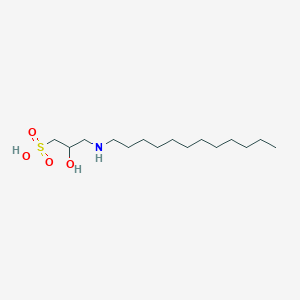
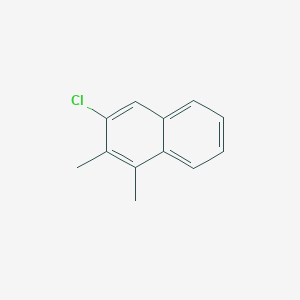
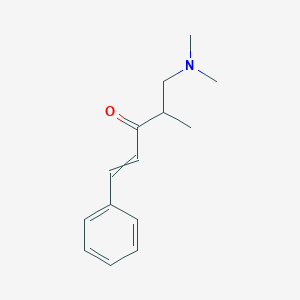
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
